molecular formula C21H26O3 B4900336 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene

Cat. No. B4900336
M. Wt: 326.4 g/mol
InChI Key: UCSRZJUQEJZBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene, also known as ADMB, is a compound that has been studied for its potential use in scientific research. It belongs to the family of benzene derivatives and has a molecular formula of C23H28O3.

Mechanism of Action

The mechanism of action of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene is that it has been shown to have low toxicity in animal models. This makes it a potentially useful compound for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential uses.

Future Directions

There are several future directions for the study of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene. One direction is to further study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the prevention of cancer and other oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene involves several steps. The starting material is 3,4-dimethylphenol, which is reacted with propylene oxide to form 3-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with allyl bromide to form 4-allyl-3-(3,4-dimethylphenoxy)propoxy)propanol. Finally, this compound is reacted with 2-methoxybenzene in the presence of a catalyst to form this compound.

Scientific Research Applications

4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-5-7-18-9-11-20(21(15-18)22-4)24-13-6-12-23-19-10-8-16(2)17(3)14-19/h5,8-11,14-15H,1,6-7,12-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSRZJUQEJZBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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